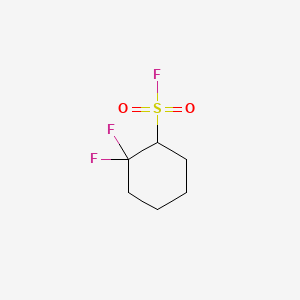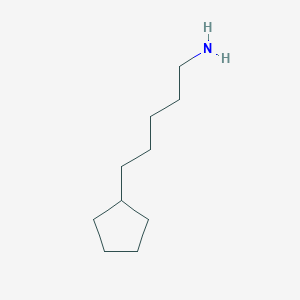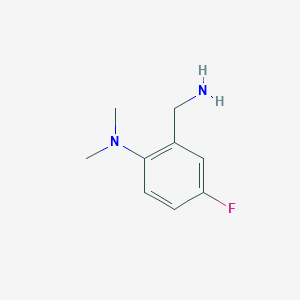
4-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with piperidine derivatives. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in an inert atmosphere, such as argon, and at low temperatures (0°C) to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.
Applications De Recherche Scientifique
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride
- 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine dihydrochloride
- (Tetrahydro-2H-pyran-4-yl)methanol
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
4-(oxan-4-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H21NO2/c13-11(3-5-12-6-4-11)9-10-1-7-14-8-2-10/h10,12-13H,1-9H2 |
Clé InChI |
WEDKUKKVXYTCBF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CC2(CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



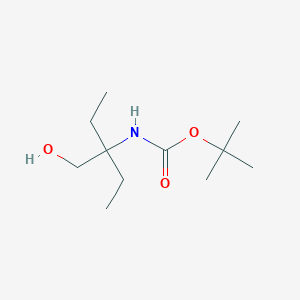
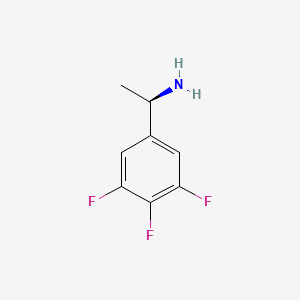
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)
![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
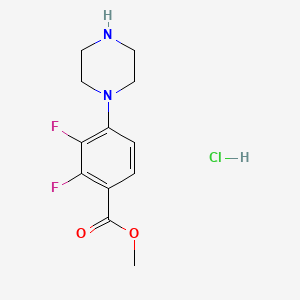

![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/no-structure.png)
